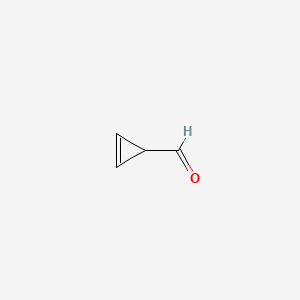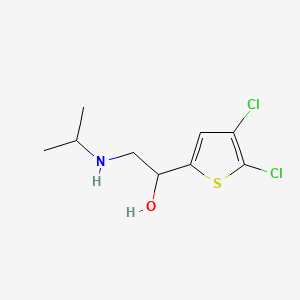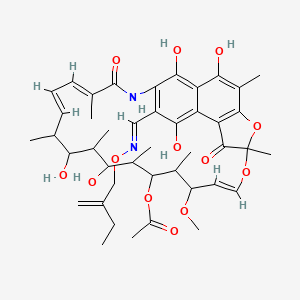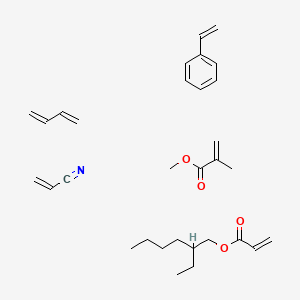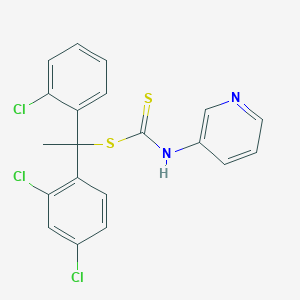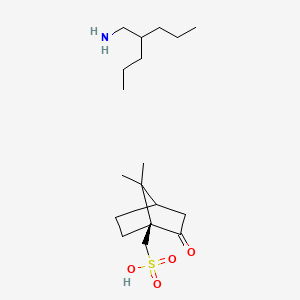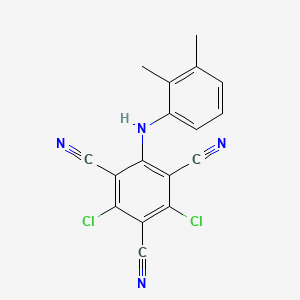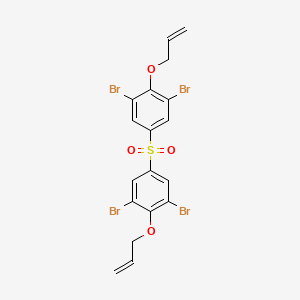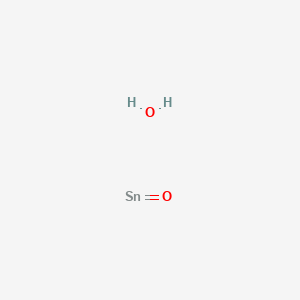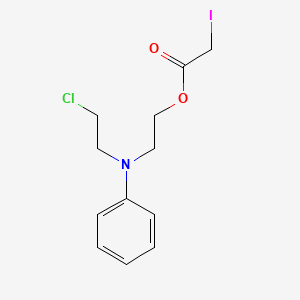
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate is a complex organic compound that features a combination of ethanol, aniline, and iodoacetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate typically involves a multi-step process. One common method includes the reaction of 2-chloroethanol with aniline to form 2-(N-(2-chloroethyl)anilino)ethanol. This intermediate is then reacted with iodoacetic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in aniline can be reduced to form amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield acetic acid, while reduction of the nitro group can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-chloro-, acetate: Similar in structure but lacks the aniline and iodoacetate groups.
2-Chloroethanol: Contains the chloroethyl group but does not have the aniline or iodoacetate components.
Uniqueness
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
36455-68-2 |
|---|---|
Molekularformel |
C12H15ClINO2 |
Molekulargewicht |
367.61 g/mol |
IUPAC-Name |
2-[N-(2-chloroethyl)anilino]ethyl 2-iodoacetate |
InChI |
InChI=1S/C12H15ClINO2/c13-6-7-15(8-9-17-12(16)10-14)11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI-Schlüssel |
CSTXSBAOBAAJGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCOC(=O)CI)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


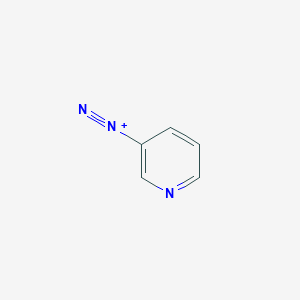
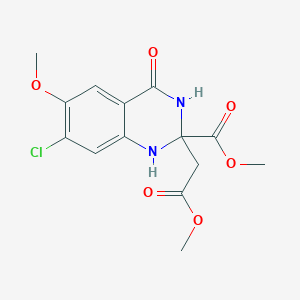
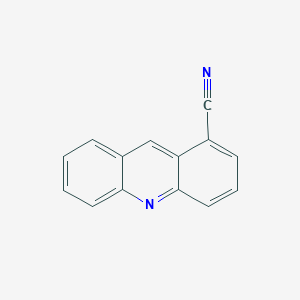
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)

